molecular formula C9H19N B1346655 N-Propylcyclohexanamine CAS No. 3592-81-2

N-Propylcyclohexanamine

Cat. No.: B1346655
CAS No.: 3592-81-2
M. Wt: 141.25 g/mol
InChI Key: PXKCSKRXWAZGFK-UHFFFAOYSA-N
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Description

N-Propylcyclohexanamine is an organic compound with the molecular formula C9H19N. It is a secondary amine where a propyl group is attached to the nitrogen atom of cyclohexanamine. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

N-Propylcyclohexanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of amine metabolism and as a model compound for understanding amine behavior in biological systems.

    Medicine: Research into its potential therapeutic applications, such as in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propylcyclohexanamine can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

  • Cyclohexylamine is reacted with a propyl halide (such as propyl bromide) in the presence of a base like sodium hydroxide.
  • The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Propylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines or hydrocarbons.

    Substitution: N-substituted cyclohexanamines.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-propylcyclohexanamine
  • Cyclohexylamine
  • N-Ethylcyclohexanamine

Uniqueness

N-Propylcyclohexanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its propyl group attached to the nitrogen atom of cyclohexanamine differentiates it from other similar compounds, influencing its reactivity and applications.

Properties

IUPAC Name

N-propylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-8-10-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKCSKRXWAZGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189486
Record name N-Propylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3592-81-2
Record name N-Propylcyclohexanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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